N-(Diphenylphosphoryl)-N-methyl-L-isoleucine
Description
N-(Diphenylphosphoryl)-N-methyl-L-isoleucine is a modified amino acid derivative where the α-amino group of L-isoleucine is substituted with a methyl group and a diphenylphosphoryl moiety. The diphenylphosphoryl group introduces steric bulk and electronic effects, influencing reactivity and binding properties .
Properties
CAS No. |
62369-77-1 |
|---|---|
Molecular Formula |
C19H24NO3P |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(2S,3S)-2-[diphenylphosphoryl(methyl)amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C19H24NO3P/c1-4-15(2)18(19(21)22)20(3)24(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,18H,4H2,1-3H3,(H,21,22)/t15-,18-/m0/s1 |
InChI Key |
HEFWOAQKSSXHJE-YJBOKZPZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid typically involves multi-step organic synthesis. One common approach is the condensation of diphenylphosphoryl chloride with a suitable amine, followed by the introduction of the 3-methylpentanoic acid moiety. The reaction conditions often require the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or other reduced forms.
Substitution: The amino and phosphoryl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in various chemical reactions and processes.
Biology
The compound’s chiral nature makes it valuable in biological research, particularly in the study of enzyme interactions and protein folding. It can serve as a model compound for understanding chiral recognition and binding in biological systems.
Medicine
In medicine, (2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid has potential applications in drug development. Its ability to interact with specific molecular targets can lead to the discovery of new therapeutic agents.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis, material science, and the development of advanced polymers.
Mechanism of Action
The mechanism of action of (2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid involves its interaction with specific molecular targets. The diphenylphosphoryl group can engage in hydrogen bonding and electrostatic interactions, while the methylamino group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
N-Methyl-L-isoleucine
Structural Differences :
- Lacks the diphenylphosphoryl group, retaining only the methyl substitution on the α-amino group.
- Molecular formula: C₇H₁₅NO₂ (vs. C₂₃H₂₈NO₄P for the target compound).
N-(Diphenylphosphoryl)benzamide Derivatives
Structural Similarities :
- Share the diphenylphosphoryl group but are based on benzamide rather than an amino acid backbone .
Fmoc-Protected N-Methyl-L-isoleucine
Structural Differences :
- Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of diphenylphosphoryl.
N-Acylated Isoleucine Derivatives
Examples :
- N-(3,5-Dimethylbenzoyl)-N-methyl-L-isoleucine: Acylated with a benzoyl group .
- N-Pentanoyl-N-[2'-(1H-tetrazol-5-yl)biphenyl]-L-isoleucine: Used in angiotensin II receptor antagonists .
Data Table: Comparative Analysis
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